molecular formula C20H18N4O2 B2983079 2-(2-oxo-3-phenylimidazolidin-1-yl)-N-(quinolin-5-yl)acetamide CAS No. 1251579-01-7

2-(2-oxo-3-phenylimidazolidin-1-yl)-N-(quinolin-5-yl)acetamide

Cat. No.: B2983079
CAS No.: 1251579-01-7
M. Wt: 346.39
InChI Key: GXRFSWDKJMNKNS-UHFFFAOYSA-N
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Description

2-(2-Oxo-3-phenylimidazolidin-1-yl)-N-(quinolin-5-yl)acetamide is a synthetic chemical compound designed for research applications. Its molecular structure incorporates an imidazolidin-2-one core, a scaffold recognized in medicinal chemistry for its potential as a protein synthesis inhibitor, as seen in the oxazolidinone class of antibacterial agents . Oxazolidinones are known to selectively bind to the 50S subunit of the bacterial ribosome, thereby disrupting the formation of the initiation complex and preventing protein synthesis . The structural motifs present in this molecule—including the 3-phenyl substituent on the imidazolidinone ring and the N-linked quinolin-5-yl group—suggest it may be of significant interest in the development of novel therapeutic agents, particularly against multidrug-resistant Gram-positive pathogens . Furthermore, analogous compounds featuring the imidazolidin-2-one structure have been investigated as potent inhibitors of various enzymatic targets, such as metalloproteinase MMP-12 and CYP17 , indicating the versatility of this core in biochemical research. This product is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate care and safety protocols in a laboratory setting.

Properties

IUPAC Name

2-(2-oxo-3-phenylimidazolidin-1-yl)-N-quinolin-5-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c25-19(22-18-10-4-9-17-16(18)8-5-11-21-17)14-23-12-13-24(20(23)26)15-6-2-1-3-7-15/h1-11H,12-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXRFSWDKJMNKNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1CC(=O)NC2=CC=CC3=C2C=CC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-oxo-3-phenylimidazolidin-1-yl)-N-(quinolin-5-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological assays that highlight its therapeutic potential.

Chemical Structure and Properties

The compound's molecular formula is C20H18N4O2C_{20}H_{18}N_{4}O_{2} with a molecular weight of 346.39 g/mol. The structure features an imidazolidinone ring and a quinoline moiety, which are known to contribute to its biological properties.

PropertyValue
Molecular FormulaC20H18N4O2
Molecular Weight346.39 g/mol
Purity≥95%

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions, often utilizing coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) to facilitate the formation of the amide bond .

Anticancer Properties

Recent studies have demonstrated that derivatives of quinoline, including this compound, exhibit antiproliferative activity against various cancer cell lines. For instance, in vitro assays have shown that compounds similar to this compound can inhibit the growth of breast cancer (MDA-MB231) and prostate cancer (PC-3) cell lines at concentrations ranging from 10 µM to 25 µM .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
2-(2-oxo-3-phenylimidazolidin-1-y-N-(quinolin-5-y-acetamideMDA-MB231Not specified
PC-3Not specified
Other Quinoline DerivativesMCF71.575
Panc-11.4

The proposed mechanism for the anticancer activity includes cell cycle arrest and induction of apoptosis . Studies indicate that these compounds may activate caspases involved in apoptosis pathways, leading to programmed cell death . Specifically, compounds have been shown to induce cell cycle arrest at the G2/M phase and increase levels of active caspases .

Case Studies

A notable study involved the synthesis and evaluation of various quinoline derivatives, including those structurally similar to our compound. The results indicated significant growth inhibition in cancer cells without affecting normal fibroblast cells, suggesting a degree of selectivity that is desirable in anticancer therapeutics .

Scientific Research Applications

Based on the search results, here's what is known about the compound 2-(2-oxo-3-phenylimidazolidin-1-yl)-N-(quinolin-5-yl)acetamide and its applications:

Overview
this compound is a research compound with the molecular formula C20H18N4O2 and a molecular weight of 346.39. It is available for research purposes in various packaging options.

Available Information

  • IUPAC Name 2-(2-oxo-3-phenylimidazolidin-1-yl)-N-quinolin-5-ylacetamide
  • InChI InChI=1S/C20H18N4O2/c25-19(22-18-10-4-9-17-16(18)8-5-11-21-17)14-23-12-13-24(20(23)26)15-6-2-1-3-7-15/h1-11H,12-14H2,(H,22,25)

Potential Research Applications
While the search results do not explicitly detail specific applications of this compound, they do provide some context for potential research avenues:

  • Related Structures: The compound contains substructures like imidazolidine-2,4-dione and quinazolin-2-one . These moieties are found in bioactive molecules, suggesting the compound could be explored in biological or medicinal chemistry research .
  • Molecular Rearrangements: Research has been done on molecular rearrangements of pyrazino[2,3-c]quinolin-5(6H)-ones, which can lead to hydantoin derivatives . Hydantoin and quinazolinone derivatives have potential uses in various applications .
  • Lactate Imaging: A related acronym, LATEST, refers to a chemical exchange saturation transfer (CEST) MRI method for imaging lactate . This highlights the potential for using similar compounds in diagnostic or therapeutic applications related to cancer, diabetes, and other diseases .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues with Quinoline and Acetamide Motifs

Key analogues include compounds with variations in the heterocyclic core, substituents, and linker regions. Below is a comparative analysis:

Key Observations:

Indolinone-based analogues (e.g., compounds 52–54 in ) exhibit moderate bioactivity (IC₅₀ ~5–6 μM), likely due to the planar α,β-unsaturated ketone system enhancing π-π stacking with target proteins.

Substituent Effects: Electron-withdrawing groups (e.g., nitro in ) improve activity over electron-donating groups (e.g., ethoxybenzyl in ), suggesting enhanced target engagement via polar interactions. The quinolin-5-yl group in the target compound may offer distinct spatial orientation compared to quinolin-6-yl derivatives, altering interactions with hydrophobic pockets in enzymes or receptors.

Pharmacological Profile: Thiazolidinone derivatives (e.g., ) with sulfonyl groups demonstrate broader-spectrum antimicrobial activity, while piperazine-linked acetamides (e.g., ) show specificity against Gram-positive bacteria. The target compound’s imidazolidinone-quinoline hybrid structure may synergize dual mechanisms, such as kinase inhibition (quinoline) and oxidative stress modulation (imidazolidinone) .

Q & A

Q. What are the recommended synthetic routes for 2-(2-oxo-3-phenylimidazolidin-1-yl)-N-(quinolin-5-yl)acetamide, and what critical reaction conditions should be optimized?

The synthesis typically involves multi-step functionalization. A plausible route starts with the preparation of the imidazolidinone core via cyclization of phenyl-substituted urea derivatives under acidic conditions (e.g., HCl/EtOH, reflux). The quinoline-5-amine moiety is then introduced via nucleophilic acyl substitution using activated acetamide intermediates (e.g., chloroacetyl chloride). Key optimizations include:

  • Temperature control during cyclization (70–90°C) to avoid byproducts .
  • Use of coupling agents like EDCI/HOBt for amide bond formation to enhance yield .
  • Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to isolate the target compound .

Q. How can researchers confirm the structural integrity of this compound, and which analytical techniques are most effective?

Structural validation requires a combination of:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm proton environments (e.g., imidazolidinone carbonyl at ~170 ppm, quinoline aromatic protons at 7.5–8.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₂₀H₁₇N₃O₂: 348.1346) .
  • FT-IR spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm functional groups .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

Standard assays include:

  • Enzyme inhibition studies : Kinase or protease inhibition assays (IC₅₀ determination) using fluorogenic substrates .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
  • Binding affinity measurements : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacophore of this compound?

SAR strategies involve systematic modifications:

  • Imidazolidinone ring : Replace the phenyl group with heteroaryl moieties (e.g., pyridyl) to modulate electron density and solubility .
  • Quinoline substitution : Introduce electron-withdrawing groups (e.g., -NO₂) at the 8-position to enhance target binding .
  • Acetamide linker : Evaluate methyl or ethyl spacers to balance rigidity and flexibility .
  • Data analysis : Use molecular docking (AutoDock Vina) and free-energy perturbation (FEP) calculations to predict binding modes .

Q. What crystallographic techniques resolve contradictions in reported binding modes of this compound with kinase targets?

Contradictions arise from flexible binding pockets. To address this:

  • Perform X-ray crystallography of co-crystallized compound-target complexes (resolution ≤2.0 Å) .
  • Compare with molecular dynamics simulations (GROMACS) to assess conformational stability .
  • Validate using mutagenesis (e.g., Ala-scanning) to identify critical residues for binding .

Q. How can researchers mitigate solubility issues during in vivo pharmacokinetic (PK) studies of this compound?

Strategies include:

  • Prodrug design : Introduce phosphate esters at the acetamide group for enhanced aqueous solubility .
  • Formulation optimization : Use lipid-based nanoemulsions or cyclodextrin complexes .
  • PK parameters : Monitor plasma half-life (t₁/₂) and bioavailability via LC-MS/MS after oral/intravenous administration in rodent models .

Methodological Notes

  • Contradictory bioactivity data : Cross-validate results using orthogonal assays (e.g., SPR vs. ITC) and ensure compound purity (>95% by HPLC) .
  • Safety handling : Follow protocols in for PPE (gloves, goggles) and waste disposal due to potential irritancy .

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